molecular formula C6H4ClFN2O2 B8192766 Methyl 6-chloro-5-fluoropyrazine-2-carboxylate

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate

Cat. No.: B8192766
M. Wt: 190.56 g/mol
InChI Key: BAZSVXVRLVPSAP-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is a heterocyclic aromatic compound with the molecular formula C6H4ClFN2O2 and a molecular weight of 190.56 g/mol . This compound is characterized by the presence of a pyrazine ring substituted with chlorine, fluorine, and a carboxylate ester group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-fluoropyrazine-2-carboxylate typically involves the reaction of 6-chloro-5-fluoropyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of electronegative substituents like chlorine and fluorine may influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-5-bromopyrazine-2-carboxylate
  • Methyl 6-chloro-5-iodopyrazine-2-carboxylate
  • Methyl 6-chloro-5-methylpyrazine-2-carboxylate

Uniqueness

Methyl 6-chloro-5-fluoropyrazine-2-carboxylate is unique due to the presence of both chlorine and fluorine atoms on the pyrazine ring. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

methyl 6-chloro-5-fluoropyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c1-12-6(11)3-2-9-5(8)4(7)10-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSVXVRLVPSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C(=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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